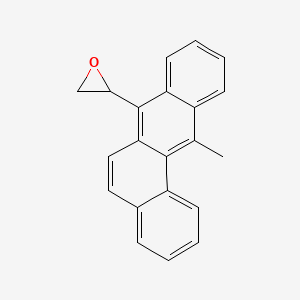

7-Oxiranyl-12-methylbenz(a)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

61695-77-0 |

|---|---|

Molecular Formula |

C21H16O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

2-(12-methylbenzo[a]anthracen-7-yl)oxirane |

InChI |

InChI=1S/C21H16O/c1-13-15-7-4-5-9-17(15)21(19-12-22-19)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,19H,12H2,1H3 |

InChI Key |

CBQFTIPLYIBMDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C3=CC=CC=C13)C4CO4)C=CC5=CC=CC=C52 |

Origin of Product |

United States |

Chemical Structure and Mechanistic Reactivity of 7 Oxiranyl 12 Methylbenz a Anthracene

Stereochemical Considerations of the Oxiranyl Moiety and its Diastereomers (e.g., anti- and syn-forms)

The formation of an epoxide ring on the benz(a)anthracene (B33201) core introduces chirality, leading to the existence of stereoisomers. The relative orientation of the oxiranyl group with respect to other substituents or structural features of the molecule gives rise to diastereomers, commonly designated as syn- and anti-forms. These diastereomers are not mirror images and can exhibit distinct chemical and physical properties, including reactivity and biological activity.

For instance, in the related and extensively studied 7,12-dimethylbenz(a)anthracene (DMBA), metabolic activation often leads to the formation of dihydrodiol epoxides, which also exist as syn- and anti-diastereomers. oit.edu Research on these analogous compounds has demonstrated that both syn- and anti-dihydrodiol-epoxides can be formed and contribute to DNA binding, a critical step in chemical carcinogenesis. oit.edu The specific stereochemistry of the epoxide can influence the conformation of the resulting DNA adducts, potentially affecting the efficiency of DNA repair mechanisms.

The resolution of enantiomers of DMBA 5,6-epoxide has been achieved using chiral stationary phase chromatography, allowing for the study of the individual stereoisomers. researchgate.net This highlights the importance of considering the absolute configuration (R/S) at the chiral centers of the oxiranyl ring in 7-Oxiranyl-12-methylbenz(a)anthracene. The enzymatic hydration of these epoxides can be highly stereoselective, further emphasizing the significance of stereochemistry in the biological fate of such compounds. researchgate.net

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Enantiomers | Non-superimposable mirror images (e.g., R,S vs. S,R configurations of the oxiranyl carbons). | Can exhibit different biological activities and metabolic fates. |

| Diastereomers (syn- and anti-) | Stereoisomers that are not mirror images, arising from the relative orientation of the epoxide ring to other parts of the molecule. | Possess different chemical reactivities and can form distinct types of adducts with biological molecules. |

Electronic Structure and Quantum Chemical Descriptors of Reactivity

The reactivity of this compound is governed by its electronic structure. Quantum chemical calculations on related methylbenz[a]anthracenes have been employed to predict their metabolic activation and carcinogenic potential. stackexchange.com These studies often focus on molecular properties that indicate the propensity of the molecule to undergo activating or detoxifying metabolism. stackexchange.com

The benz(a)anthracene ring system is a large, conjugated π-electron system. The distribution of electron density across this system is not uniform. X-ray diffraction and multipole refinement studies of DMBA have revealed that the 7- and 12-positions, which are part of the meso-anthracenic or L-region, are highly reactive and exhibit a deficiency of electron density. nih.gov This electron deficiency makes these positions susceptible to chemical reactions. Conversely, the "bay region" and the bonds adjacent to the methyl groups are observed to be electron-rich. nih.gov

The oxiranyl group, being an ether, possesses lone pairs of electrons on the oxygen atom. However, the significant ring strain of the three-membered ring makes the carbon atoms of the epoxide highly electrophilic and susceptible to nucleophilic attack. nih.gov

| Quantum Chemical Descriptor | Relevance to Reactivity |

|---|---|

| Electron Density Distribution | Identifies electron-rich and electron-deficient regions of the molecule, predicting sites of electrophilic and nucleophilic attack. |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, respectively. |

| Carbocation Stability | Calculations on the stability of carbocations formed upon epoxide ring-opening can predict the preferred reaction pathways. stackexchange.com |

Theoretical Prediction of Electrophilic Sites and Nucleophilic Attack Preferences

The strained three-membered ring of the oxiranyl moiety in this compound renders its carbon atoms as primary electrophilic sites. The relief of ring strain provides a strong thermodynamic driving force for ring-opening reactions upon nucleophilic attack. nih.gov

Theoretical predictions, supported by experimental evidence from related compounds, suggest that nucleophiles will preferentially attack one of the two carbon atoms of the epoxide. The regioselectivity of this attack (i.e., which carbon is attacked) can be influenced by several factors, including the electronic environment and steric hindrance around the epoxide. In acid-catalyzed ring-opening, the reaction often proceeds with SN1 character, with the nucleophile attacking the more substituted carbon due to the greater stability of the resulting carbocation-like transition state. nih.gov Conversely, under neutral or basic conditions, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

Studies on the reaction of 7,12-dimethylbenz[a]anthracene-5,6-oxide with polyguanylic acid have shown that the guanosine (B1672433) adducts are formed through nucleophilic attack of the exocyclic amino group of guanine (B1146940) on the epoxide ring. nih.gov This results in the formation of diastereoisomeric adducts, indicating that both carbon atoms of the epoxide can be subject to attack. nih.gov

| Predicted Electrophilic Site | Rationale | Preferred Nucleophilic Attack Conditions |

|---|---|---|

| Oxiranyl Carbon Atoms | High ring strain and polarization of the C-O bonds. | Susceptible to a wide range of biological and chemical nucleophiles. |

| Aromatic Ring System | Certain positions on the benz(a)anthracene ring may be electron-deficient and thus electrophilic. | Less likely to be attacked by nucleophiles compared to the highly reactive epoxide ring. |

Stability and Lifetime of this compound in Aqueous and Biological Milieus

The stability of this compound in aqueous and biological environments is relatively low due to the high reactivity of the epoxide ring. Epoxides can undergo spontaneous or enzyme-catalyzed hydrolysis to form diols.

Research on the oxidative metabolites of DMBA has indicated that the stability of the epoxide can depend on its location on the polycyclic aromatic system. K-region epoxides of DMBA have been found to possess greater stability compared to non-K-region epoxides. acs.org The latter tend to undergo facile enzymatic and non-enzymatic hydrolysis or rearrangement reactions. acs.org

In biological systems, epoxides can be detoxified through enzymatic hydration catalyzed by epoxide hydrolases, or by conjugation with glutathione (B108866), a reaction mediated by glutathione S-transferases. The formation of glutathione conjugates from a related epoxide, 5,6-epoxy-5,6-dihydro-7-methylbenz[a]anthracene, has been reported. nih.gov The relative rates of these metabolic pathways (hydrolysis, conjugation, and reaction with other nucleophiles like DNA and proteins) will determine the lifetime and ultimate biological effect of this compound.

| Environment | Factors Affecting Stability and Lifetime | Potential Reaction Pathways |

|---|---|---|

| Aqueous Milieu | pH, temperature. | Spontaneous hydrolysis to a dihydrodiol. |

| Biological Milieu | Presence of enzymes (e.g., epoxide hydrolase, glutathione S-transferase), concentration of nucleophiles (e.g., water, glutathione, DNA, proteins). | Enzymatic hydrolysis, conjugation with glutathione, covalent binding to macromolecules. |

Biosynthesis and Metabolic Activation Pathways of 7 Oxiranyl 12 Methylbenz a Anthracene

Enzymatic Formation of the Oxirane Ring from Parent Polycyclic Aromatic Hydrocarbons

The transformation of the relatively inert parent PAH, 7,12-dimethylbenz(a)anthracene, into the reactive 7-Oxiranyl-12-methylbenz(a)anthracene is a multi-step enzymatic process. This bioactivation is a critical initiating event in the mechanism of DMBA-induced carcinogenesis. The formation of the oxirane (epoxide) ring on the benz(a)anthracene (B33201) core is not a direct event but rather a consequence of a series of metabolic reactions primarily aimed at increasing the water solubility of the lipophilic PAH for excretion purposes.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) in Aromatic Hydroxylation and Epoxide Formation

Central to the metabolic activation of DMBA are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. Specifically, CYP1A1 and CYP1B1 are instrumental in the initial oxidation of the aromatic rings of DMBA. researchgate.net These enzymes introduce an oxygen atom across a double bond, forming an epoxide, a highly strained three-membered ring. researchgate.net

CYP1B1 is primarily responsible for the initial epoxidation of DMBA at the 3,4-position, creating the DMBA-3,4-epoxide. oup.comnih.gov This initial step is crucial as it sets the stage for further metabolic activation. Studies using mouse embryo fibroblasts have shown that cells expressing CYP1B1 effectively metabolize DMBA, leading to the formation of the procarcinogenic 3,4-dihydrodiol as a major metabolite. nih.gov In contrast, cells lacking CYP1B1 show significantly less metabolism and are resistant to DMBA-mediated toxicity. nih.gov

Following the formation of the initial epoxide, and its subsequent hydrolysis, both CYP1A1 and CYP1B1 can further oxidize the resulting diol to form the ultimate carcinogenic metabolite, the DMBA-3,4-diol-1,2-epoxide. researchgate.net Research indicates a stereoselective preference for these enzymes. CYP1A1 is primarily responsible for converting DMBA-3,4-diol to the anti-DMBA-diol-epoxide (anti-DMBADE), while CYP1B1 predominantly forms the syn-DMBA-diol-epoxide (syn-DMBADE). nih.gov This stereoselectivity is significant as the different stereoisomers can have varying biological activities and carcinogenic potencies.

| Enzyme | Primary Role in DMBA Metabolism | Key Metabolite Formed | Stereochemical Preference |

|---|---|---|---|

| CYP1B1 | Initial epoxidation of DMBA at the 3,4-position and subsequent epoxidation of the diol. oup.comnih.gov | DMBA-3,4-epoxide, syn-DMBA-3,4-diol-1,2-epoxide. nih.gov | Forms predominantly the syn-diol epoxide. nih.gov |

| CYP1A1 | Epoxidation of the DMBA-3,4-diol. researchgate.net | anti-DMBA-3,4-diol-1,2-epoxide. nih.gov | Forms predominantly the anti-diol epoxide. nih.gov |

Interplay with Epoxide Hydrolase in the Formation of Diol Epoxide Intermediates

The epoxides formed by the action of cytochrome P450 enzymes are highly reactive and can be detoxified or further activated. Microsomal epoxide hydrolase (mEH) plays a pivotal role in the latter pathway by catalyzing the hydrolysis of the initial epoxide. researchgate.netoup.com Specifically, mEH converts the DMBA-3,4-epoxide into the corresponding trans-dihydrodiol, DMBA-3,4-diol. oup.com This reaction is a critical step, as the resulting diol is the substrate for the second epoxidation by CYP1A1 or CYP1B1, which ultimately generates the highly mutagenic diol epoxide. researchgate.net

The necessity of mEH in the bioactivation of DMBA is highlighted by studies on mEH-null mice, which are resistant to DMBA-induced skin cancer. nih.gov This resistance is attributed to their inability to form the DMBA-3,4-diol, thus halting the metabolic pathway towards the ultimate carcinogen. nih.gov Inhibition of epoxide hydrolase has also been shown to decrease the binding of DMBA to DNA, further underscoring the enzyme's crucial role in the formation of the reactive diol epoxide intermediate. nih.gov

Contribution of Methyl Group Oxidation in Benz(a)anthracene Derivatives to Metabolic Pathways

In addition to the epoxidation of the aromatic rings, the methyl groups of DMBA at positions 7 and 12 are also targets for oxidative metabolism. This oxidation is another significant pathway in the biotransformation of DMBA and can influence its carcinogenic potential. Rat liver homogenates have been shown to convert 7-methylbenz(a)anthracene and 12-methylbenz(a)anthracene (B1219001) into their corresponding hydroxymethyl derivatives. portlandpress.comnih.gov

The oxidation of the methyl groups leads to the formation of 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz(a)anthracene (12-OHM-7-MBA). nih.gov These hydroxymethyl derivatives can undergo further metabolism, including the formation of dihydrodiols. nih.gov For instance, high-pressure liquid chromatography has identified metabolites such as 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz[a]anthracene. nih.gov The hydroxylation of the methyl groups is considered a crucial step towards carcinogenesis, as these metabolites can be further activated, for example, through sulfation to form reactive sulfate (B86663) esters that can bind to DNA. oup.commedicopublication.com

| Parent Compound | Primary Oxidized Metabolite | Further Metabolites |

|---|---|---|

| 7,12-Dimethylbenz(a)anthracene (DMBA) | 7-Hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) | Dihydrodiols of 7-OHM-12-MBA |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | 7-Methyl-12-hydroxymethylbenz(a)anthracene (12-OHM-7-MBA) | Dihydrodiols of 12-OHM-7-MBA |

Involvement of Redox Cycling and Reactive Oxygen Species in Oxidative Metabolism

The metabolic activation of DMBA is intrinsically linked to the generation of reactive oxygen species (ROS) and the process of redox cycling. The metabolism of DMBA by cytochrome P450 enzymes can lead to the production of ROS, which contributes to oxidative stress within the cell. researchgate.netacs.org This oxidative stress can, in turn, damage cellular components, including lipids, proteins, and DNA. mdpi.com

DMBA-induced carcinogenesis is associated with increased lipid peroxidation, a marker of oxidative damage. researchgate.net The production of ROS during DMBA metabolism can deplete cellular antioxidants, such as glutathione (B108866), further exacerbating the state of oxidative stress. mdpi.com Studies have shown that DMBA administration leads to an increase in malondialdehyde (MDA), a product of lipid peroxidation, and a decrease in cellular antioxidant defenses. researchgate.netnih.gov This pro-oxidative environment created by DMBA metabolism is thought to be a significant factor in its carcinogenic mechanism. nih.govresearchgate.net

Isotope-Labeling Approaches for Elucidating Metabolic Fate and Flux

To unravel the complex metabolic pathways of compounds like DMBA, scientists often employ isotope-labeling techniques. This involves replacing one or more atoms of the molecule with their heavier, non-radioactive (stable) or radioactive isotopes. By tracing the labeled compound and its metabolites, researchers can gain insights into the metabolic fate and flux of the parent compound.

Tritium ([³H]), a radioactive isotope of hydrogen, has been used to label DMBA to study its metabolism and binding to cellular macromolecules. For instance, [³H]DMBA has been used to investigate the formation of DNA adducts in cells. elsevierpure.com The use of radiolabeled compounds allows for sensitive detection and quantification of metabolites, even at very low concentrations. mdpi.comnih.gov

Stable isotopes, such as carbon-13 ([¹³C]), are also valuable tools in metabolic research. frontiersin.org Stable isotope-resolved metabolomics allows for the tracing of metabolic pathways without the use of radioactivity. By feeding cells with a substrate labeled with a stable isotope, such as [U-¹³C] glucose, and analyzing the incorporation of the label into various metabolites, researchers can map metabolic fluxes and identify alterations in metabolic pathways induced by xenobiotics like DMBA. frontiersin.org These techniques provide a powerful approach to understanding the intricate details of how cells process and are affected by compounds like this compound and its precursors.

Molecular Interactions and Adduct Formation by 7 Oxiranyl 12 Methylbenz a Anthracene

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The genotoxicity of many PAHs, including the parent compound DMBA, is initiated by their metabolic conversion to highly reactive diol epoxides. These epoxides, such as the syn- and anti-diastereomers of DMBA-3,4-diol-1,2-epoxide (DMBADE), are the ultimate carcinogenic metabolites that readily react with the nucleophilic centers in DNA, forming stable covalent adducts. This covalent binding is a critical event in the initiation of chemical carcinogenesis.

The formation of these adducts has been observed in numerous tissues, including the skin and mammary glands of rodents, following administration of DMBA. Chromatographic analysis of DNA from these tissues reveals the presence of multiple hydrocarbon-deoxyribonucleoside adducts. The major adducts are typically derived from the reaction of the bay-region diol epoxide of DMBA with DNA. Furthermore, metabolites of 7-hydroxymethyl-12-methylbenz[a]anthracene, a primary metabolite of DMBA, can also be activated to form analogous diol epoxides that bind to DNA.

Site-Specificity of Nucleobase Adduction (e.g., Guanine-N7, Adenine-N6, exocyclic amino groups)

The electrophilic epoxide ring of DMBADE opens upon attack by nucleophilic sites on DNA bases. Research has demonstrated that both purine (B94841) bases, guanine (B1146940) (Gua) and adenine (B156593) (Ade), are primary targets for adduction.

Specifically, stable adducts are formed when the epoxide reacts with the exocyclic amino groups of these bases, namely the N² position of guanine and the N⁶ position of adenine. In contrast, binding at the N-7 position of guanine or the N-3 or N-7 positions of adenine often leads to less stable adducts that can result in depurination.

Studies analyzing DNA adducts from mouse skin and other tissues have identified specific adducts, including those formed between the anti-DMBADE diastereomer and deoxyguanosine (dG), and between the syn-DMBADE diastereomer and deoxyadenosine (B7792050) (dA). The relative distribution of these adducts can vary, but a significant level of reaction with deoxyadenosine residues is a notable characteristic of DMBA, which may contribute to its high carcinogenic potency. For instance, in some experimental systems, the syn-dihydrodiol-epoxide:deoxyadenosine adduct can constitute a substantial portion of the total DNA binding.

| Diol Epoxide Diastereomer | Nucleobase Target | Primary Binding Site | Resulting Adduct (Example) |

|---|---|---|---|

| anti-DMBADE | Deoxyguanosine (dG) | Exocyclic N² amino group | anti-DMBADE-N²-dG |

| anti-DMBADE | Deoxyadenosine (dA) | Exocyclic N⁶ amino group | anti-DMBADE-N⁶-dA |

| syn-DMBADE | Deoxyadenosine (dA) | Exocyclic N⁶ amino group | syn-DMBADE-N⁶-dA |

Diastereomeric and Enantiomeric Adduct Profiles and Conformational Consequences

The metabolic activation of DMBA produces different stereoisomers of the diol epoxide, including syn- and anti-diastereomers, each of which can exist as a pair of enantiomers. These different stereoisomers exhibit distinct reactivities and form different adduct profiles with DNA. For example, in hamster embryo cells, three major adducts have been quantified: anti-DMBADE-deoxyguanosine, anti-DMBADE-deoxyadenosine, and syn-DMBADE-deoxyadenosine. nih.gov The anti-DMBADE adducts often account for a majority of the total adducts formed. nih.gov

The stereochemistry of the diol epoxide and the site of adduction on the DNA base have profound conformational consequences for the DNA double helix. Nuclear Magnetic Resonance (NMR) studies on oligonucleotides modified with PAH diol epoxides show that these bulky adducts can either intercalate between the DNA base pairs or reside in the minor or major groove of the helix. These structural distortions can interfere with DNA replication and repair processes, leading to mutations. The specific conformation is influenced by stereochemical factors and the surrounding DNA sequence.

Formation of Stable Versus Depurinating DNA Adducts

Covalent adducts formed by DMBA metabolites can be broadly categorized as either stable or depurinating.

Stable adducts are those that remain covalently attached to the DNA backbone unless they are removed by cellular DNA repair mechanisms. These adducts typically result from the reaction of diol epoxides with the exocyclic amino groups of guanine and adenine.

Depurinating adducts are chemically less stable. They are formed when metabolites, often arising from a one-electron oxidation pathway to form a radical cation, bind to positions on the purine ring that weaken the N-glycosidic bond connecting the base to the deoxyribose sugar. This destabilization leads to the spontaneous release of the adducted base, leaving an apurinic (AP) site in the DNA.

In rat mammary glands, it has been shown that while stable adducts are formed from the diol epoxide pathway, a significant portion (over 50%) of the total adducts detected can be depurinating adducts. taylorandfrancis.com These are primarily formed by the binding of a reactive metabolite at the 12-methyl group to the N-7 of adenine or guanine. taylorandfrancis.com The resulting apurinic sites are themselves mutagenic lesions, as they can lead to the insertion of an incorrect base during DNA replication.

Quantitative Analysis of DNA Adduct Levels and Kinetics of Formation and Removal (Methodology Focus)

Several sensitive analytical techniques are employed to detect, identify, and quantify the levels of DNA adducts formed by 7-Oxiranyl-12-methylbenz(a)anthracene and related epoxides.

³²P-Postlabeling Assay: This is a highly sensitive method for detecting a wide range of bulky DNA adducts. DNA is enzymatically digested to deoxynucleoside 3'-monophosphates, and the adducted nucleotides are then radiolabeled with ³²P at the 5'-hydroxyl group using T4 polynucleotide kinase. The resulting ³²P-labeled adducts can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or mass spectrometry detectors, is a powerful tool for separating and quantifying specific adducts. Reverse-phase HPLC is commonly used to resolve the different diastereomeric and nucleobase-specific adducts from enzymatic digests of DNA.

Fluorescence Spectroscopy: The aromatic nature of the benz[a]anthracene moiety allows for detection by fluorescence spectroscopy. This method can be used to characterize the structure of the DNA-bound derivative.

Kinetic studies in mouse epidermis have shown that the total covalent binding of DMBA to DNA typically peaks around 24 hours after administration. The subsequent removal of these adducts from the DNA can be biphasic, with an initial, more rapid phase of removal followed by a slower phase that may be related to cell turnover.

Adduction to Ribonucleic Acid (RNA) and Protein Macromolecules

Besides DNA, the reactive epoxides derived from DMBA can also form covalent adducts with other cellular macromolecules, such as RNA and proteins.

Studies have demonstrated the formation of RNA adducts in the livers of rats and mice treated with DMBA metabolites. researchgate.net Analysis of RNA from cells treated with DMBA has identified specific adducts formed with guanosine (B1672433). nih.gov In one study, the interaction of DMBA 5,6-oxide with guanosine resulted in adducts where the hydrocarbon was linked to the 2'-hydroxy group of the ribose moiety or to the C-8 position of the guanine base. nih.gov While RNA adducts are generally less studied than DNA adducts, their formation can potentially disrupt protein synthesis and other cellular functions of RNA.

Identification of Covalent Binding Sites on Serum Albumin and Other Proteins

Proteins are also significant targets for adduction by reactive electrophiles. Serum albumin, the most abundant protein in blood plasma, can be modified by various compounds. Research has shown that polycyclic aromatic hydrocarbon epoxides have a major binding site within subdomain IB of human serum albumin.

Furthermore, studies involving the irradiation of DMBA non-covalently bound to bovine serum albumin (BSA) demonstrated a transformation that resulted in the covalent binding of the hydrocarbon's photo-oxidized products to the protein. While this is a photo-activation pathway, it highlights the susceptibility of albumin to covalent modification by reactive PAH species. The formation of protein adducts can alter protein function and serve as biomarkers of exposure to the parent compound.

Characterization of RNA Adduct Structures

For context, studies on related epoxides of benz(a)anthracene (B33201) derivatives have utilized a variety of techniques to characterize nucleic acid adducts. For instance, research on 7-methylbenz(a)anthracene 5,6-oxide (a K-region epoxide) involved treating mouse embryo cells with the compound, followed by isolation and enzymatic degradation of the RNA to ribonucleosides. nih.govcngb.org The resulting adducts were then separated and analyzed using chromatographic methods like Sephadex LH-20 chromatography. nih.govcngb.org

In studies involving a diol epoxide of DMBA, its reaction with polyadenylic acid (a form of RNA) yielded two distinct ribonucleoside adducts. These were characterized using spectroscopic methods, which revealed that the adducts resulted from the opening of the epoxide ring by the amino group of adenine residues.

It is important to reiterate that these findings are for compounds structurally different from this compound, and similar detailed characterization for the specific compound of interest is not documented in available sources.

Computational Modeling of Compound-Macromolecule Binding

There is a notable absence of published research focusing on the computational modeling of the binding between this compound and macromolecules such as RNA or DNA. Computational studies, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. However, such studies specifically involving this compound could not be identified.

Research in the broader field of polycyclic aromatic hydrocarbons (PAHs) often employs these computational methods to understand the mechanisms of carcinogenicity, including the formation of DNA and RNA adducts. These studies can provide insights into binding affinities, preferred binding sites on nucleic acids, and the conformational changes that occur upon adduct formation. The absence of such data for this compound limits the theoretical understanding of its potential interactions with biological macromolecules.

Genotoxicity Mechanisms Induced by 7 Oxiranyl 12 Methylbenz a Anthracene

DNA Adduct-Induced Mutagenesis Pathways

The cornerstone of the mutagenicity of DMBA's epoxide metabolites is their ability to form bulky covalent adducts with DNA. wikipedia.org These adducts, primarily formed at the purine (B94841) bases adenine (B156593) (Ade) and guanine (B1146940) (Gua), distort the DNA helix and interfere with fundamental cellular processes like replication and transcription. nih.gov The major adducts identified are derived from the reaction of the "bay-region" DMBA-3,4-diol-1,2-epoxides with DNA. nih.govnih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis, leading to heritable genetic changes if not properly repaired. nih.gov

Replication Bypass Mechanisms and Error-Prone DNA Synthesis

When a DNA replication fork encounters a bulky adduct formed by a DMBA epoxide, the replicative DNA polymerases typically stall, which can lead to cell death. nih.gov To overcome this blockage, cells employ a tolerance mechanism called translesion synthesis (TLS). nih.gov This process involves specialized, low-fidelity DNA polymerases that can replicate across the damaged template. nih.gov While TLS allows the cell to complete replication and avoid apoptosis, it is often error-prone, introducing incorrect nucleotides opposite the DNA adduct. nih.gov This error-prone bypass is a major source of the point mutations associated with exposure to compounds like DMBA.

Specific Mutational Signatures (e.g., frameshifts, base substitutions, G→T transversions)

The mutagenic consequences of DMBA-DNA adducts are not random; they produce characteristic mutational signatures. A predominant mutation observed in tumors induced by DMBA is an A to T transversion at the second base of codon 61 in the Ha-ras and N-ras oncogenes. nih.govnih.gov This specific mutation is a hallmark of DMBA-induced carcinogenesis in various animal models. nih.govspandidos-publications.com Studies in mouse skin have shown that the mutations in codon 61 (CAA to CTA) correspond to the formation of depurinating adenine adducts. nih.gov Other mutational patterns have also been identified, including G:C to T:A transversions and G:C to A:T transitions. frontiersin.org In rat sarcomas, mutations in codon 61 of the Kras (CAA→CAT) and Nras (CAA→CTA) genes have been detected. nih.gov

Table 1: Mutational Signatures Associated with DMBA Exposure

| Gene | Codon | Mutation Type | Resulting Change | Reference |

|---|---|---|---|---|

| Ha-ras | 61 | A→T Transversion | CAA → CTA (Gln → Leu) | nih.govspandidos-publications.com |

| N-ras | 61 | A→T Transversion | CAA → CTA | nih.govnih.gov |

| Kras | 61 | Transversion | CAA → CAT | nih.gov |

| General | N/A | G:C→T:A Transversion | Base Substitution | frontiersin.org |

| General | N/A | G:C→A:T Transition | Base Substitution | frontiersin.org |

Influence on DNA Repair Pathways (e.g., Nucleotide Excision Repair)

The cell possesses several DNA repair pathways to counteract the genotoxic effects of adducts. The primary mechanism for removing bulky adducts like those formed by DMBA epoxides is Nucleotide Excision Repair (NER). However, if these adducts are not repaired before the cell enters DNA replication, they can lead to the fixation of mutations. nih.gov Exposure to DMBA has been shown to actively induce a DNA damage response in cells. Studies in neonatal rat ovaries demonstrated that DMBA exposure leads to DNA double-strand breaks (DSBs) and subsequently alters the expression of genes involved in DNA repair. nih.gov Specifically, messenger RNA (mRNA) levels of key repair genes such as Atm, Xrcc6, Brca1, and Rad51 were found to be increased following DMBA treatment, indicating an activation of the cellular repair machinery in response to the induced damage. nih.gov

Induction of Chromosomal Aberrations and Clastogenicity

Beyond point mutations, DMBA and its metabolites are potent clastogens, meaning they can induce structural damage to chromosomes. Exposure to DMBA has been shown to cause a significant increase in chromosomal aberrations in the bone marrow cells of rats. nih.govoup.com These aberrations primarily consist of chromatid and chromosome gaps and breaks. oup.com Research has indicated a nonrandom pattern of damage, with certain chromosomes, such as chromosomes 1 and 2 in rats, being more susceptible to DMBA-induced aberrations. nih.gov Furthermore, specific "hot spots" for breaks have been identified on these chromosomes. nih.gov The induction of these large-scale genetic alterations contributes significantly to the genomic instability associated with DMBA-induced cancer. nih.gov Studies in melanoma cell lines derived from DMBA-treated mice also revealed significant chromosomal abnormalities, including translocations involving chromosomes 4 and 6. nih.gov

Oxidative DNA Damage Independent of Covalent Adducts

In addition to forming covalent adducts, the metabolic processing of DMBA can also induce genotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative DNA damage. nih.govmedicopublication.com This represents a mechanism of genotoxicity that is independent of direct adduct formation. The metabolism of DMBA can lead to the production of hydrogen peroxide and other ROS, which can oxidize DNA bases. nih.gov A key marker of this oxidative damage is the formation of 8-hydroxyl-2'-deoxyguanosine (8-OHdG) and 5-hydroxymethyl-2'-deoxyuridine. nih.gov Studies in SENCAR mice treated with DMBA showed a significant increase in these oxidized bases in epidermal DNA, which persisted for several weeks. nih.gov This oxidative stress pathway is believed to contribute to the tumor-promoting activity of DMBA. nih.gov

Alterations in Gene Expression Profiles as a Consequence of Molecular Interactions

The interaction of DMBA and its metabolites with cellular components leads to widespread changes in gene expression, affecting numerous pathways critical for cell fate and function. nih.gov Microarray analyses of mammary tissues from DMBA-treated rats revealed altered expression of genes involved in cellular proliferation, differentiation, and cell cycle regulation. nih.gov In neonatal rat ovaries, DMBA exposure increased the expression of genes involved in xenobiotic metabolism (Cyp2e1, Gstmu, Gstpi, Ephx1), oxidative stress response (Sod1, Sod2), and the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov Studies in mice have also shown that DMBA can significantly alter the expression of microRNAs (miRNAs) and genes like mTORC1, H-RAS, C-MYC, and TP53 within 24 hours of treatment. nih.gov These early changes in gene expression profiles can disrupt cellular homeostasis, alter key signaling pathways, and create a permissive environment for neoplastic transformation. nih.gov

Table 2: Selected Genes and Pathways with Altered Expression Following DMBA Exposure

| Category | Gene/Pathway | Effect of DMBA | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| Xenobiotic Metabolism | Cyp2e1, Gstmu, Gstpi, Ephx1 | Increased mRNA | Rat Ovary | nih.gov |

| Oxidative Stress | Sod1, Sod2 | Increased mRNA | Rat Ovary | nih.gov |

| Signaling | PI3K Pathway (Kitlg, Akt1) | Increased mRNA | Rat Ovary | nih.gov |

| Signaling | ErbB2, EGFR, Akt, Erk | Enhanced Activation | Mouse Mammary Tissue | nih.gov |

| Signaling | Estrogen Receptor (ER) Pathway | Enhanced Activation | Mouse Mammary Tissue | nih.gov |

| DNA Repair | Atm, Xrcc6, Brca1, Rad51 | Increased mRNA | Rat Ovary | nih.gov |

| Oncogenes/Tumor Suppressors | H-RAS, C-MYC, TP53 | Altered Expression | Mouse Parenchymal Organs | nih.gov |

| Regulatory RNAs | miR-29a, miR-9-1, miR-9-3 | Altered Expression | Mouse Liver | nih.gov |

| Inflammation/Immunity | Mif | Upregulation | Rat Mammary Gland & Liver | nih.gov |

Mechanisms of Carcinogenesis Initiation and Progression at the Molecular Level

Molecular Events in Carcinogenesis Initiation Mediated by 7-Oxiranyl-12-methylbenz(a)anthracene-DNA Adducts

The initiation of carcinogenesis by this compound is fundamentally linked to its ability to form covalent adducts with cellular DNA. The parent compound, DMBA, undergoes metabolic activation by cellular enzymes, leading to the formation of various metabolites, including highly reactive diol epoxides in the 1,2,3,4-ring. usp.brdocumentsdelivered.com These epoxides, which contain the oxiranyl functional group, are the ultimate carcinogenic metabolites that bind to the DNA of numerous organs. nih.gov

This binding process results in the formation of DMBA-DNA adducts, a critical molecular event that can introduce mutations if not properly repaired, thereby initiating the carcinogenic process. nih.govplos.org Research has identified several distinct types of DNA adducts formed from DMBA's reactive metabolites. The major adducts result from the reaction of a bay-region diol-epoxide. nih.gov Another significant metabolite, a syn-dihydrodiol epoxide, has been shown to react almost exclusively with adenine (B156593) residues in DNA. plos.org Other studies have identified adducts with both guanine (B1146940) and adenine nucleosides. nih.govnih.gov Additionally, adducts derived from metabolites like 7-hydroxymethyl-12-methylbenz(a)anthracene have also been detected. nih.gov

The formation of these adducts is considered a necessary, though not solely sufficient, condition for cancer induction. nih.gov While higher levels of adducts are often associated with carcinogenic potential, the absolute quantity in a given tissue does not always correlate with tumor incidence, indicating that tissue-specific factors related to DNA repair, cell proliferation, and other molecular pathways also play a crucial role. nih.gov

Aryl Hydrocarbon Receptor (AhR) Pathway Activation and its Downstream Effects on Gene Expression

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing and responding to environmental chemicals, including polycyclic aromatic hydrocarbons like DMBA. nih.gov The classical mechanism of AhR activation is a critical event in mediating the toxic and carcinogenic effects of these compounds. documentsdelivered.com

Upon entering the cell, DMBA or its metabolites bind to the AhR, causing it to translocate from the cytoplasm into the nucleus. documentsdelivered.com In the nucleus, the ligand-bound AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. documentsdelivered.com This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. documentsdelivered.comnih.gov

Downstream effects of AhR activation are extensive and contribute to carcinogenesis. Target genes include a battery of metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1), which are involved in the metabolic activation of DMBA itself, creating a feedback loop that can generate more reactive metabolites. mdpi.com Furthermore, AhR activation has been shown to upregulate the expression of genes involved in cell proliferation and survival, such as c-Myc and cyclinD1, and can influence inflammatory pathways. nih.gov The sustained and inappropriate activation of the AhR pathway is a key mechanism by which DMBA metabolites disrupt normal cellular function and promote tumor development. nih.gov

Investigation in In Vitro and In Vivo Model Systems for Mechanistic Carcinogenesis Research

The elucidation of the carcinogenic mechanisms of DMBA and its oxiranyl metabolites has been heavily reliant on research using a variety of in vitro and in vivo model systems. These models allow for controlled investigations into the multi-stage process of chemical carcinogenesis, from initiation to progression. researchgate.netnih.gov

In Vivo Models: Animal models have been indispensable for studying DMBA-induced tumorigenesis in a whole-organism context. The Sprague-Dawley rat is a classic and widely used model for inducing mammary adenocarcinomas, providing critical insights into hormone-dependent cancers. nih.gov Various mouse strains are also employed; for instance, BALB/c mice are used to study mammary and lung cancer, while Sencar mice are a preferred model for skin carcinogenesis studies. nih.gov Genetically engineered models, such as Smad3 heterozygous mice, have been used to identify specific genes that modify susceptibility to DMBA-induced tumors, demonstrating accelerated mammary tumorigenesis in this particular model.

In Vitro Models: To dissect specific molecular events at the cellular level, in vitro systems are frequently used. Cultured mouse embryo cells and rat liver microsomes have been instrumental in studying the metabolic pathways that convert DMBA into its DNA-binding epoxide forms. Furthermore, combined in vitro-in vivo systems, where mouse lung tissue is first exposed to a metabolite and then implanted into a host mouse, have been developed to assess the carcinogenic activity of specific DMBA derivatives directly.

The table below summarizes key model systems used in mechanistic research of DMBA-induced cancer.

| Model System | Type | Primary Cancer/Organ Studied | Key Research Application |

| Sprague-Dawley Rat | In Vivo | Mammary Gland | Study of mammary adenocarcinoma initiation and promotion. nih.gov |

| BALB/c Mouse | In Vivo | Mammary Gland, Lung | Investigation of organ-specific carcinogenesis. nih.gov |

| Sencar Mouse | In Vivo | Skin (Epidermis) | Analysis of skin tumor formation and DNA adducts. |

| Smad3+/- Mouse | In Vivo | Mammary Gland | Identification of genetic modifiers of cancer susceptibility. |

| Mouse Embryo Cells | In Vitro | N/A (Cellular Level) | Elucidation of metabolic activation and DNA binding mechanisms. |

| Mouse Lung Tissue Explant | In Vitro/In Vivo | Lung | Direct testing of the carcinogenicity of specific metabolites. |

Advanced Analytical Methodologies for Detection and Characterization of 7 Oxiranyl 12 Methylbenz a Anthracene and Its Metabolites

Mass Spectrometry-Based Techniques for Adduct and Metabolite Identification

Mass spectrometry (MS) is a cornerstone in the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites and their adducts due to its high sensitivity and ability to provide molecular weight and structural information. Electrospray ionization (ESI) has proven effective for visualizing metabolites like 7-sulfoxymethyl-12-methylbenz[a]anthracene (7-SMBA), a related electrophilic metabolite. nih.gov In negative ion mode, ESI-MS can detect the intact conjugate anion, while in positive ion mode, it can identify the reactive carbocation generated upon the loss of the leaving group. nih.gov This approach is fundamental for detecting unstable intermediates that lead to the formation of DNA adducts. researchgate.net

High-resolution tandem mass spectrometry (HRMS/MS) offers unparalleled precision in mass measurements, enabling the determination of elemental compositions for parent and fragment ions. This capability is essential for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental formulas—which is a common challenge in metabolite identification. For instance, in the analysis of the 7-SMBA carbonium ion, fragment ion MS/MS studies revealed interpretable fragments, including losses of protons. nih.gov The high resolution of HRMS/MS would allow for the unambiguous assignment of these fragmentation pathways, enhancing the confidence in structural assignments of both the initial metabolites and their subsequent DNA adducts.

The complexity of biological samples necessitates a separation step prior to mass spectrometric analysis. High-performance liquid chromatography (HPLC) is widely used for this purpose. researchgate.netnih.gov Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the separation, detection, and quantification of specific metabolites and adducts from complex matrices. nemc.us For example, HPLC has been instrumental in resolving multiple DNA adducts formed from 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and DMBA in mouse epidermis, allowing for their individual characterization. nih.gov The development of LC-MS/MS techniques aims to minimize sample preparation and reduce analytical run times while offering greater specificity than other detection methods like fluorescence. nemc.us

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile compounds, such as nucleic acid adducts. wikipedia.orgtaylorandfrancis.com In this technique, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon, to generate ions. wikipedia.orgumd.edu FAB-MS has been successfully applied to study isomeric DMBA-pyridine adducts, where the collisional-activated dissociation (CAD) mass spectra of molecular cations allowed for the differentiation of positional isomers based on daughter ion peak height ratios. nih.gov This demonstrates the utility of FAB-MS in providing detailed structural information for complex adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including PAH-DNA adducts. While MS provides information on molecular weight and fragmentation, NMR provides detailed insights into the precise atomic connectivity and stereochemistry of a molecule. Proton NMR spectra, in conjunction with UV, circular dichroism, and mass spectra, were used to define the structures of four different guanosine (B1672433) adducts formed from the reaction of 7,12-dimethylbenz[a]anthracene-5,6-oxide. nih.gov This analysis confirmed that the hydrocarbon was attached to the 2-amino group of guanine (B1146940) and allowed for the identification of diastereoisomeric pairs, revealing the specific sites of attachment on both the hydrocarbon and the nucleobase. nih.gov

Spectroscopic Methods (UV-Vis, Fluorescence, Linear Dichroism) for Interaction Studies

Spectroscopic techniques provide valuable information on the formation of metabolites and their interactions with biological macromolecules.

UV-Vis Spectroscopy : UV-visible absorption spectroscopy is used to monitor changes in electronic transitions within the aromatic system of the PAH upon metabolism and binding to DNA. The characteristic absorption spectra of PAHs shift upon the formation of adducts, providing evidence of covalent binding. mdpi.com

Fluorescence Spectroscopy : Fluorescence spectroscopy is a highly sensitive method for detecting PAHs and their derivatives. nih.gov The fluorescence spectra of DNA modified by DMBA or its 7-hydroxymethyl derivative indicate that the DNA-bound product possesses a chromophore similar to 9,10-dimethylanthracene. nih.gov This technique has been used to discriminate between normal and transformed tissues in DMBA-induced carcinogenesis, where transformed tissues exhibit characteristic peaks attributed to porphyrin accumulation. nih.gov

Linear Dichroism (LD) : Linear dichroism measures the differential absorption of linearly polarized light by oriented molecules. When DNA-adduct complexes are oriented, for example in a flow gradient, LD can provide information about the orientation of the PAH moiety relative to the DNA helix axis. This is crucial for understanding how the adduct perturbs DNA structure.

Table 1: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Key Findings for Benz(a)anthracene (B33201) Derivatives | References |

|---|---|---|---|

| LC-MS/MS | Separation, identification, and quantification of metabolites and adducts. | Enables detection of DMBA in various tissues and resolution of multiple DNA adducts. | nih.gov, researchgate.net, nemc.us |

| FAB-MS | Structural analysis of non-volatile adducts. | Differentiates positional isomers of DMBA-pyridine adducts through fragmentation patterns. | nih.gov |

| NMR Spectroscopy | Definitive structural elucidation of adducts. | Determined the precise site of attachment (N2 of guanine) and stereochemistry of DMBA-oxide-guanosine adducts. | nih.gov |

| Fluorescence Spectroscopy | Detection of PAH-DNA binding and interaction studies. | Identified the chromophore of the DNA-bound DMBA derivative and used for early diagnosis of malignant lesions. | nih.gov, nih.gov |

Immunochemical Assays for DNA and Protein Adduct Detection

Immunochemical assays, such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize and bind to PAH-DNA adducts. These assays offer extremely high sensitivity and are well-suited for screening large numbers of biological samples to quantify adduct levels. Though the development of specific antibodies for 7-Oxiranyl-12-methylbenz(a)anthracene adducts is a specialized process, the general approach has been validated for other PAH adducts. These methods are crucial for biomonitoring human exposure and for studying the dose-response relationships and repair kinetics of DNA damage. nih.gov

Radiometric Techniques (e.g., ³²P-postlabeling, ³⁵S-phosphorothioate, ³³P-phosphate)

Radiometric techniques are exceptionally sensitive methods for the detection and quantification of DNA adducts, which are segments of DNA covalently bound to a chemical. These methods are particularly valuable for studying compounds like this compound, which form adducts at very low levels.

The ³²P-postlabeling assay is a cornerstone technique in this field. It is an ultrasensitive method capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides from microgram quantities of DNA. The general procedure involves four main steps:

Enzymatic digestion of DNA containing adducts into 3'-monophosphate nucleosides.

Enrichment of the more lipophilic adducts from the normal nucleotides.

Labeling of the adducts at the 5'-hydroxyl (5'OH) end by T4 polynucleotide kinase-catalyzed transfer of a ³²P-orthophosphate group from [γ-³²P]ATP.

Separation and quantification of the radiolabeled adducts using chromatographic methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by detection of radioactive decay.

Studies on the parent compound, DMBA, have extensively used ³²P-postlabeling to identify and quantify DNA adducts in various tissues. For instance, analysis of DNA from the mammary tissue of rats treated with DMBA revealed two major adducts, which were determined to involve both guanine and adenine (B156593) bases. This technique has also been applied to mouse skin, a target tissue for PAH carcinogenesis, where it was used to quantify adduct formation and demonstrate that the majority of adducts are formed by DMBA diol-epoxides, the class of compounds to which this compound belongs.

To overcome some of the challenges associated with the high energy of ³²P, alternative isotopes have been developed. ³⁵S-phosphorothioate labeling offers the advantages of a longer half-life and lower radioactive decay energy compared to ³²P. This method involves labeling the adducts with [³⁵S]phosphorothioate, creating monophosphorothioate derivatives that are well-suited for separation by HPLC. Analysis of DMBA-DNA adducts in hamster embryo cells using ³⁵S-postlabeling combined with boronate chromatography has successfully demonstrated the binding of both anti- and syn-DMBA-diol-epoxides to DNA.

Similarly, ³³P-phosphate has been introduced as another alternative weak beta-emitter. The use of [γ-³³P]ATP in the postlabeling assay provides greater sensitivity and ease of labeling compared to ³⁵S, while still being safer than ³³P. Studies have demonstrated that ³³P-postlabeling coupled with HPLC analysis is effective for measuring stable DNA adducts formed by various PAHs, including DMBA, in target tissues like mouse epidermis.

| Technique | Biological System | Key Findings | Reference |

|---|---|---|---|

| ³²P-postlabeling | Mouse Skin | An initiating dose (100 nmol) of DMBA yielded approximately 12 adducts per 10⁷ normal nucleotides. The metabolite DMBA-3,4-dihydrodiol showed 7-8 times higher adduct formation. | wikipedia.org |

| ³²P-postlabeling | Rat Mammary Tissue & Splenic Lymphocytes | Revealed two major adducts involving both G:C and A:T base pairs. | nih.gov |

| ³⁵S-postlabeling & Boronate Chromatography | Hamster Embryo Cells | Demonstrated that both anti- and syn-DMBA-diol-epoxides were bound to cellular DNA. | nih.gov |

| ³³P-postlabeling & HPLC | Mouse Epidermis | Used to measure the formation of stable DNA adducts from DMBA after topical application, allowing comparison with other carcinogenic PAHs. | oup.com |

Microarray and Next-Generation Sequencing Approaches for Genomic and Epigenomic Profiling

Beyond the direct detection of DNA adducts, it is critical to understand their impact on cellular function. Microarray and next-generation sequencing (NGS) technologies provide powerful tools for high-throughput analysis of changes in gene expression (genomic profiling) and epigenetic modifications.

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technology has been used to create "genetic signatures" of exposure to toxic compounds. In the context of DMBA, microarrays have been employed to examine differential gene expression in target tissues long before tumor development. For example, a study on rat mammary glands treated with DMBA identified significant changes in the expression of multiple genes involved in crucial cellular processes. These included genes related to cell growth, differentiation, and microtubule dynamics. Such analyses provide mechanistic insights into how exposure to the parent compound of this compound can disrupt normal cellular regulation, potentially leading to carcinogenesis. Another study using microarrays on cultured neonatal mouse ovaries found that DMBA exposure significantly altered numerous genes, which were then mapped to molecular networks related to cell cycle, DNA replication, and cellular growth and proliferation.

| Biological System | Genes with Increased Expression | Genes with Decreased Expression | Affected Pathways/Processes | Reference |

|---|---|---|---|---|

| Rat Mammary Gland | Cyclin D1, hsp86, stathmin, Ran, alpha-tubulin, hsp27 | beta-casein, transferrin | Cell cycle deregulation, Disruption of microtubule dynamics, Inhibition of differentiation | nih.gov |

| MMTV-ErbB2 Mouse Mammary Tissue | ESR1, MYC, CCND1, JUN | beta-casein, transferrin | Enhanced ErbB2 and estrogen receptor signaling | nih.gov |

| Neonatal Mouse Ovaries (in culture) | Genes involved in cell cycle, cancer, DNA replication | Genes involved in organismal injury, reproductive system disease | Cell cycle, DNA replication, Recombination and repair, Cellular growth and proliferation | researchgate.net |

Next-Generation Sequencing (NGS) offers even deeper insights into the genomic and epigenomic landscape. While microarray analysis is based on known gene probes, NGS can sequence entire genomes or transcriptomes, allowing for the discovery of novel mutations, gene fusions, and changes in the expression of non-coding RNAs. In the context of DNA adducts, specialized NGS techniques are emerging for "adductomics," which aims to map the location of DNA adducts across the genome. These methods can help identify specific sequences or genomic regions that are hotspots for adduction by compounds like this compound.

Furthermore, NGS is instrumental in characterizing the mutational signatures associated with exposure to specific carcinogens. For PAHs, studies have used PCR amplification followed by sequencing to identify specific mutations in cancer-related genes, such as H-ras. NGS technologies can expand this to a genome-wide scale, providing a comprehensive catalog of mutations induced by a compound and linking specific adducts to the resulting mutational patterns. For instance, it is known that DMBA induces A:T→T:A and G:C→T:A transversions, and NGS can precisely map these events. Epigenomic profiling using NGS, such as through whole-genome bisulfite sequencing, can also reveal alterations in DNA methylation patterns induced by chemical exposure, providing another layer of mechanistic understanding. While specific applications of these advanced NGS methods to this compound are still developing, they represent the future of characterizing the molecular consequences of exposure.

Comparative Studies and Structure Activity Relationships Sar in Benz a Anthracene Chemistry

Comparative Analysis of 7-Oxiranyl-12-methylbenz(a)anthracene with Other Benz(a)anthracene (B33201) Epoxides and Diol Epoxides

The metabolic activation of 7,12-dimethylbenz(a)anthracene (DMBA) produces several reactive epoxides, including K-region epoxides and the more potent bay-region diol epoxides. acs.orgresearchgate.net this compound, referring to the K-region 5,6-oxide, exhibits distinct chemical and biological properties when compared to other benz(a)anthracene epoxides and diol epoxides.

The K-region epoxides, such as the 5,6-oxide of DMBA, were initially considered as potential ultimate carcinogens. nih.gov However, subsequent research revealed that the bay-region diol epoxides are significantly more mutagenic and carcinogenic. nih.govnih.gov For instance, the two diastereomeric 1,2-epoxides of the trans-3,4-dihydrodiol of benz(a)anthracene are 15 to 35 times more mutagenic in Salmonella typhimurium and 65 to 125 times more mutagenic in Chinese hamster V79 cells than the K-region 5,6-oxide. nih.gov This marked difference in activity is attributed to the greater stability and reactivity of the carbocation formed upon the opening of the epoxide ring in the bay region. nih.gov

The table below summarizes the comparative mutagenicity of various benz(a)anthracene derivatives.

| Compound | Relative Mutagenicity in S. typhimurium TA100 | Relative Mutagenicity in V79 Cells |

| Benz(a)anthracene 5,6-oxide (K-region) | Low | Low |

| (+/-)-trans-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene (Bay-region) | High | Very High |

| Benz(a)anthracene-8,9-diol-10,11-epoxide | Moderate | Moderate |

| Benz(a)anthracene-10,11-diol-8,9-epoxide | Moderate | Moderate |

This table provides a qualitative comparison based on the findings that bay-region epoxides are significantly more active than K-region epoxides. nih.gov

While the K-region epoxide is a substrate for epoxide hydrolase, which can lead to detoxification via the formation of a trans-dihydrodiol, the bay-region diol epoxides are poor substrates for this enzyme, contributing to their higher biological persistence and genotoxic potential. nih.govportlandpress.com

SAR for Oxirane Reactivity, DNA Adduction, and Genotoxic Potential

The reactivity of the oxirane ring is a key determinant of its ability to form covalent adducts with DNA, a crucial step in chemical carcinogenesis. researchgate.net The bay-region diol epoxides of DMBA are known to form stable DNA adducts primarily with deoxyguanosine and deoxyadenosine (B7792050) residues. acs.orgnih.gov The formation of these adducts can lead to mutations if not properly repaired. researchgate.net

Key structural features influencing genotoxicity include:

Location of the Epoxide: Bay-region epoxides are more potent mutagens and carcinogens than K-region epoxides. nih.govnih.gov

Stereochemistry: The stereochemistry of the diol epoxide significantly impacts its biological activity. For many PAHs, the anti-diol epoxide, where the epoxide oxygen is on the opposite side of the benzylic hydroxyl group, is more tumorigenic. nih.gov

Methyl Group Position: The presence and position of methyl groups can enhance carcinogenic activity. The 12-methyl group in DMBA is critical for its potent carcinogenicity, likely by influencing the electronic properties and metabolic activation of the molecule. acs.orgjst.go.jp

Comparison with Other Polycyclic Aromatic Hydrocarbon (PAH) Epoxides (e.g., Benzo[a]pyrene (B130552) diol epoxide)

The principles of metabolic activation and the importance of bay-region diol epoxides are not unique to benz(a)anthracene and its derivatives. A well-studied parallel is benzo[a]pyrene (B[a]P), another potent PAH carcinogen. The ultimate carcinogenic metabolite of B[a]P is (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide ((+)-BPDE). wikipedia.org

Both DMBA and B[a]P are metabolized to bay-region diol epoxides that are highly mutagenic and carcinogenic. nih.govresearchgate.net These ultimate carcinogens form covalent adducts with DNA, leading to genetic damage. nih.govwikipedia.org However, there are differences in the specifics of their DNA adduction and repair. For instance, at comparable tumor-initiating doses, the disappearance of total DMBA:DNA adducts from epidermal DNA is initially slower than that of B[a]P:DNA adducts. nih.gov Specifically, deoxyadenosine adducts of DMBA tend to disappear more rapidly than the corresponding deoxyguanosine adducts. nih.gov

The table below offers a comparative overview of the key reactive metabolites of DMBA and B[a]P.

| Feature | 7,12-Dimethylbenz(a)anthracene (DMBA) | Benzo[a]pyrene (B[a]P) |

| Parent Compound | Potent carcinogen | Potent carcinogen |

| Primary Activation | Metabolic oxidation | Metabolic oxidation |

| Key Reactive Metabolite | Bay-region diol epoxides (e.g., DMBA-3,4-diol-1,2-epoxides) | Bay-region diol epoxide ((+)-B[a]P-7,8-diol-9,10-epoxide) |

| Mechanism of Action | Formation of covalent DNA adducts, leading to mutations | Formation of covalent DNA adducts, leading to mutations |

| DNA Adduct Repair | Initial disappearance of total adducts is slower than for B[a]P adducts | Initial disappearance of total adducts is faster than for DMBA adducts |

Influence of Substituents (e.g., methyl, fluorine) on Reactivity and Biological Activity

Substituents on the benz(a)anthracene ring system can dramatically alter the molecule's reactivity and biological activity.

Methyl Groups: The presence of methyl groups, particularly at the 7- and 12-positions, significantly enhances the carcinogenic activity of benz(a)anthracene. jst.go.jp 7,12-Dimethylbenz(a)anthracene is a much more potent carcinogen than its parent compound, benz(a)anthracene, or the monomethylated derivatives, 7-methylbenz(a)anthracene and 12-methylbenz(a)anthracene (B1219001). jst.go.jpnih.gov The methyl groups are thought to influence the electronic properties of the aromatic system, facilitating the formation of the ultimate carcinogenic diol epoxides. acs.org The 12-methyl group, in particular, is considered critical to the high carcinogenic potency of DMBA. acs.org

Fluorine Groups: The introduction of a fluorine atom can have varied effects depending on its position. For example, the substitution of fluorine at the 2-position of DMBA results in a noncarcinogenic analogue, 2-fluoro-7,12-dimethylbenz(a)anthracene (2F-DMBA). nih.gov This analogue binds to DNA at levels that are only 5-10% of that of the parent compound, DMBA. nih.gov This suggests that the fluorine substituent hinders the metabolic activation of the molecule to its reactive diol epoxide. In contrast, the introduction of a fluoro substituent in positions that block the formation of the bay-region diol epoxide, such as in 1-F- and 4-F-DMBA, does not eliminate carcinogenicity, indicating that other mechanisms of activation may be at play for these specific derivatives. acs.org

The following table illustrates the impact of different substituents on the carcinogenicity of benz(a)anthracene derivatives.

| Compound | Carcinogenic Activity |

| Benz(a)anthracene | Weak |

| 7-Methylbenz(a)anthracene | Moderate |

| 12-Methylbenz(a)anthracene | Moderate |

| 7,12-Dimethylbenz(a)anthracene | Potent |

| 2-Fluoro-7,12-dimethylbenz(a)anthracene | Non-carcinogenic |

| 1-Fluoro-7,12-dimethylbenz(a)anthracene | Carcinogenic |

| 4-Fluoro-7,12-dimethylbenz(a)anthracene | Carcinogenic |

Computational and Theoretical Chemistry Applications to 7 Oxiranyl 12 Methylbenz a Anthracene

Quantum Chemical Calculations of Reactivity Indices and Reaction Pathways (e.g., formation of carbocations, transition states)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the metabolic activation pathways of methylated benz(a)anthracenes. nih.govresearchgate.netacs.org These studies focus on the formation of highly reactive carbocations from epoxide precursors, which are considered the ultimate carcinogenic species.

A central finding is that the formation of bay-region carbocations from the corresponding 1,2-epoxides is an energetically favorable and often barrierless process upon protonation of the epoxide oxygen. nih.govresearchgate.netacs.org Computational studies have compared different pathways for carbocation generation and have consistently shown that this route is more favored than alternatives such as zwitterion formation or single-electron oxidation. nih.govresearchgate.netacs.org

The stability of the resulting carbocations is a key determinant of their reactivity and potential carcinogenicity. Calculations have shown that methyl substitution on the benz(a)anthracene (B33201) ring system generally stabilizes the carbocation. nih.gov For instance, the carbocation formation from the epoxide of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is found to be the most energetically favored among various methylated derivatives. nih.gov A methyl group in the bay region can introduce structural distortions, leading to a deviation from planarity in the aromatic system, which in turn destabilizes the epoxide and facilitates its ring-opening to form the carbocation. nih.govresearchgate.netacs.org

The calculated relative energies for carbocation formation from different polycyclic aromatic hydrocarbons have shown a good correlation with their reactivity towards nucleic acids. nih.gov These theoretical computations have also been found to align well with the general carcinogenic trends observed for these compounds. nih.govnih.gov

Table 1: Calculated Relative Reactivities for Carbocation Formation from Methylated Benz(a)anthracene-1,2-epoxides

| Compound | ΔEr (gas phase, kcal/mol) | Carcinogenic Activity |

|---|---|---|

| 7,12-DMBA-1,2-epoxide | -239.51 | Strong |

| 12-MBA-1,2-epoxide | -235.43 | Moderate |

| 6-MBA-1,2-epoxide | -235.34 | Moderate |

| 7-MBA-1,2-epoxide | -234.92 | Strong |

| 11-MBA-1,2-epoxide | -233.87 | Weakly active |

| 5-MBA-1,2-epoxide | -233.87 | Weakly active |

| BA-1,2-epoxide | -233.29 | Weakly active |

Data adapted from computational studies at the B3LYP/6-31G level. nih.gov ΔEr represents the energy change for the epoxide ring-opening reaction. A more negative value indicates a more stable carbocation and a more favored reaction.

Molecular Dynamics Simulations of Compound-DNA/Protein Interactions

These simulations can provide insights into the conformational changes in DNA upon adduct formation and the stability of these adducts within the DNA helix. Such studies are critical for understanding the structural basis of mutagenesis and carcinogenesis induced by these compounds. The formation of covalent adducts between the carbocations derived from bay-region epoxides and DNA bases, particularly guanine (B1146940) and adenine (B156593), has been computationally modeled. nih.govnih.gov

Enhanced sampling MD simulations have proven to be a powerful tool for predicting the binding mechanisms and affinities of small molecules to DNA structures, such as G-quadruplexes. rsc.org This methodology could be applied to understand the non-covalent interactions of 7-Oxiranyl-12-methylbenz(a)anthracene with DNA and proteins prior to covalent bond formation.

In Silico Prediction of Metabolic Transformations and Electrophilic Reactivity

In silico methods are widely used to predict the metabolic fate of xenobiotics, including polycyclic aromatic hydrocarbons. Computational studies on methylated benz[a]anthracenes have successfully predicted their major metabolites. nih.gov These predictions are based on the calculated substrate reactivities towards activating and detoxifying metabolic pathways. nih.gov

The electrophilic reactivity of the epoxide metabolites is a key factor in their biological activity. Quantum chemical calculations provide a quantitative measure of this reactivity through the analysis of carbocation stability. nih.gov The ease of formation and the stability of the carbocation are directly related to the electrophilicity of the compound and its potential to react with nucleophilic sites in DNA and proteins.

Metabolism of 7,12-dimethylbenz[a]anthracene is known to produce highly reactive dihydrodiol epoxides through the action of cytochrome P450 enzymes. acs.orgdocumentsdelivered.com Computational models can help predict which regions of the molecule are most susceptible to epoxidation. For DMBA, both the K-region (5,6-positions) and the bay-region (1,2,3,4-ring) are sites of metabolic activation. nih.govnih.gov

Docking Studies and Binding Affinity Predictions for Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, such as a protein or DNA. biointerfaceresearch.comresearchgate.net While specific docking studies on this compound are not prominent in the literature, docking simulations have been performed for related anthracene (B1667546) derivatives to investigate their interactions with biological targets like DNA gyrase. biointerfaceresearch.comresearchgate.net

For compounds like this compound, docking studies could be used to predict the binding affinity and orientation within the active sites of metabolic enzymes like cytochrome P450s. This can provide insights into the initial steps of metabolic activation. Furthermore, docking simulations can be used to model the non-covalent binding of the epoxide to DNA, which may precede the formation of a covalent adduct. These studies can help in understanding the sequence-specific interactions of these reactive intermediates with DNA.

In silico enzyme inhibitory studies using molecular docking have been conducted on metabolites of DMBA to understand their interactions with various enzymes. researchgate.net Such studies, combined with molecular dynamics simulations, can provide a detailed picture of the binding modes and stability of the ligand-enzyme complexes. researchgate.net

Future Directions and Emerging Research Avenues for 7 Oxiranyl 12 Methylbenz a Anthracene

Elucidation of Unexplored Metabolic Pathways and Characterization of Novel Adducts

While the primary metabolic pathways of DMBA leading to the formation of diol epoxides are well-documented, the complete metabolic fate of 7-Oxiranyl-12-methylbenz(a)anthracene is yet to be fully mapped. Future research should prioritize the identification of secondary and minor metabolic pathways that this epoxide can undergo. It is plausible that alternative enzymatic or non-enzymatic reactions could lead to the formation of currently unknown metabolites with unique toxicological properties. For instance, further hydroxylation or conjugation reactions at various sites on the molecule could represent significant, yet unexplored, detoxification or bioactivation routes. nih.govlih.lunih.gov

A critical avenue of future investigation is the comprehensive characterization of novel adducts. While the formation of DNA adducts by DMBA's diol epoxides is a known mechanism of its carcinogenicity, the specific adducts formed by this compound, particularly with RNA and proteins, are less understood. Research has shown that DMBA metabolites can bind to guanosine (B1672433) in cellular RNA and form a variety of depurinating and stable DNA adducts with both adenine (B156593) and guanine (B1146940) residues. nih.govnih.govdocumentsdelivered.com Future studies should focus on identifying the precise chemical structures of adducts formed by this compound. Understanding how these novel adducts alter the function of RNA molecules and proteins is essential for a complete picture of the compound's mechanism of action. This includes investigating modifications to the ribose moiety and various positions on nucleic acid bases, which could have significant implications for cellular processes beyond direct DNA mutation. nih.gov

Deeper Understanding of Epigenetic Mechanisms and their Reversibility in Response to Exposure

The role of epigenetic modifications in chemical carcinogenesis is a rapidly expanding field of study. For this compound, a deeper understanding of its impact on the epigenome is a crucial future direction. It is known that exposure to PAHs can lead to epigenetic alterations, and DMBA specifically has been shown to alter the abundance of histones and histone variants, which can in turn affect ovarian transcriptional regulation. nih.govnih.gov

Future research must move beyond general observations and investigate the specific epigenetic marks altered by this compound. This includes genome-wide analyses of DNA methylation patterns, as well as specific histone modifications such as methylation and acetylation at key gene regulatory regions. Furthermore, the influence of this compound on the expression of non-coding RNAs, such as microRNAs (miRNAs), which can regulate entire gene networks, warrants thorough investigation. nih.goviiarjournals.org

A particularly important aspect to explore is the reversibility of these epigenetic changes. Environmentally induced epigenetic modifications are not always permanent and can be influenced by factors like diet and subsequent environmental exposures. nih.gov Understanding the dynamics of epigenetic marks in response to this compound exposure, including the potential for reversal upon cessation of exposure or through targeted interventions, could open new avenues for prevention and therapy. Investigating whether these epigenetic changes can become permanently established in the germ line and transmitted to subsequent generations is another critical area of inquiry. nih.gov

Development of Advanced In Vitro Systems for Mechanistic Studies (e.g., organoid models, microfluidic devices)

To gain deeper mechanistic insights into the biological effects of this compound, the development and application of advanced in vitro systems are paramount. Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of tissues in vivo.

Organoid models, which are three-dimensional cultures derived from stem cells that self-organize to resemble native tissues, offer a more physiologically relevant system. Organoid-based carcinogenesis models have already been successfully used to study the effects of DMBA on mammary tissue. nih.gov Future studies should leverage organoids from various target tissues, such as the lung, liver, and mammary gland, to investigate the specific cellular and molecular responses to this compound. These models can be used to study initial molecular events in tumor development, cell-type-specific responses, and the influence of the tissue microenvironment on metabolic activation and toxicity. nih.gov

In addition to organoids, microfluidic devices, or "organs-on-a-chip," represent another promising frontier. These devices can model the function of human organs and even multi-organ systems, allowing for the study of the metabolism, transport, and toxicity of compounds like this compound in a dynamic and controlled environment. This technology can provide valuable data on the compound's pharmacokinetics and pharmacodynamics, bridging the gap between simple in vitro assays and complex in vivo studies.

Innovation in Ultra-Sensitive Analytical Approaches for Trace-Level Detection of Metabolites and Adducts

Progress in understanding the molecular mechanisms of this compound is intrinsically linked to our ability to detect and quantify its metabolites and adducts at biologically relevant concentrations. Innovations in ultra-sensitive analytical techniques are therefore a critical future direction.

Current methods for detecting PAH metabolites and adducts include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and various immunoassays. researchgate.netnih.gov While sensitive, there is a continuous need to push the limits of detection to identify trace-level metabolites and adducts in complex biological matrices like blood, urine, and tissues. Future research should focus on refining these techniques and exploring novel approaches. This could involve the development of new derivatization strategies to enhance signal intensity in mass spectrometry, or the application of advanced separation technologies to resolve complex mixtures of isomers.

Furthermore, techniques like accelerator mass spectrometry (AMS) could be employed for unparalleled sensitivity in quantifying DNA and protein adducts. The development of novel fluorescent probes and biosensors that can detect specific metabolites or adducts in situ within cells and tissues would also provide invaluable spatial and temporal information about the compound's activity.

Integration of Multi-Omics Data for Holistic Mechanistic Understanding

To achieve a comprehensive and holistic understanding of the biological impact of this compound, future research must embrace the integration of multi-omics data. A singular focus on genomics or proteomics is insufficient to capture the complexity of cellular responses to chemical insults. A systems biology approach, combining genomics, transcriptomics, proteomics, metabolomics, and epigenomics, is necessary. nih.govnih.gov

By correlating genomic data on mutations and DNA adducts with transcriptomic data on gene expression changes, proteomic data on altered protein levels and post-translational modifications, and metabolomic data on shifts in cellular metabolism, researchers can construct detailed molecular pathways and networks perturbed by this compound. nih.govnews-medical.net Adding epigenomic data will further illuminate how this compound regulates gene expression without altering the DNA sequence itself.